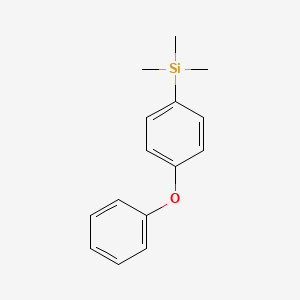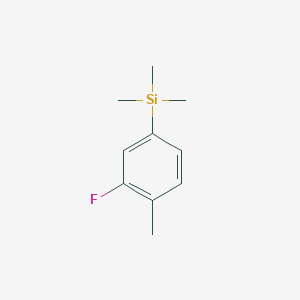
1-(Trimethylsilyl)-4-tert-butylbenzene
Overview
Description
1-(Trimethylsilyl)-4-tert-butylbenzene is a useful research compound. Its molecular formula is C13H22Si and its molecular weight is 206.40 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Halogen-metal exchange : A study by Bettinger and Filthaus (2007) demonstrated the use of 1-(Trimethylsilyl)-4-tert-butylbenzene in the high-yield synthesis of 1,2-bis(trimethylsilyl)benzene from 1,2-dibromobenzene. This process involved tert-butyllithium and trimethylsilyltriflate at very low temperatures, enabling a sequence of bromine-lithium exchange and subsequent derivatization reactions (Bettinger & Filthaus, 2007).
Chemical Shifts in NMR Spectroscopy : Sakurai and Ohtsuru (1968) investigated the chemical shifts of methyl protons in compounds like this compound. They found that electron-releasing groups increased shielding of methyl protons, whereas electron-withdrawing groups decreased this shielding. This study contributes to the understanding of NMR spectroscopy in organometallic chemistry (Sakurai & Ohtsuru, 1968).
Dimetalation in Organic Synthesis : Baston et al. (2001) explored the dimetalation of spiny arenes like this compound. Their study demonstrated that dimetalation occurs only under specific conditions, providing insight into the complex reactions involved in organic synthesis (Baston, Maggi, Friedrich, & Schlosser, 2001).
Low Dielectric Constant and High Organosolubility in Polyimides : Chern and Tsai (2008) synthesized new polyimides using this compound. These polyimides displayed low dielectric constants and high organosolubility, indicating potential applications in electronic materials (Chern & Tsai, 2008).
Photolysis in Organic Chemistry : Lynch et al. (1969) studied the photolysis of isomeric compounds including this compound. The findings contribute to the understanding of photochemical processes in organic compounds (Lynch, Preston, Sleight, & Sutcliffe, 1969).
Cobalt-Catalyzed Diels-Alder Reaction : Möckel and Hilt (2015) used this compound in a cobalt-catalyzed Diels-Alder reaction. This reaction is significant for the synthesis of iodobenzene derivatives, showcasing the compound's utility in complex organic synthesis (Möckel & Hilt, 2015).
properties
IUPAC Name |
(4-tert-butylphenyl)-trimethylsilane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22Si/c1-13(2,3)11-7-9-12(10-8-11)14(4,5)6/h7-10H,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMURULNJPSDLLX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)[Si](C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



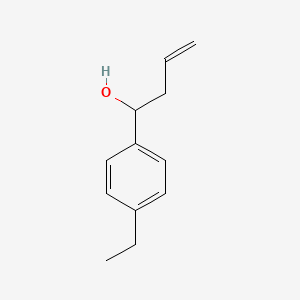

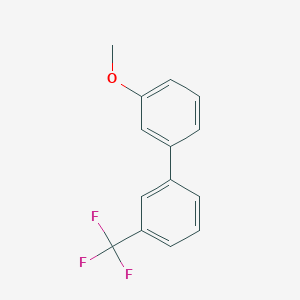
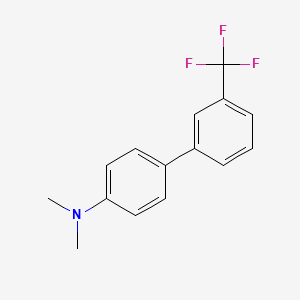
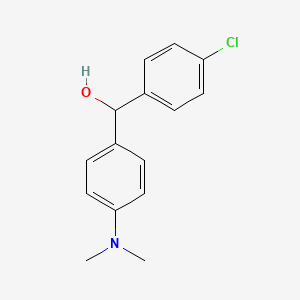
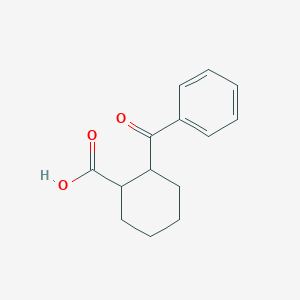
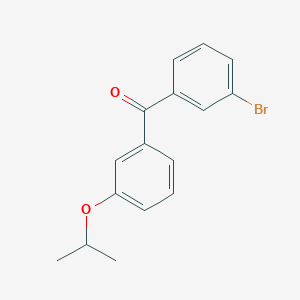


![4'-Butyl-[1,1'-biphenyl]-3-thiol](/img/structure/B7779608.png)

